molecular formula C16H20N4O2 B3887335 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B3887335
M. Wt: 300.36 g/mol
InChI Key: BYXOVZFVIDTBBP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide is a hydrazone derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, linked via a propanehydrazide bridge to a 2-methoxyphenyl moiety . The compound’s synthesis typically involves a condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and a hydrazine derivative under reflux conditions in polar solvents like ethanol or methanol, followed by crystallization for purification .

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-14(12(2)19-18-11)8-9-16(21)20-17-10-13-6-4-5-7-15(13)22-3/h4-7,10H,8-9H2,1-3H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXOVZFVIDTBBP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of hydrazone derivatives are highly dependent on substituent patterns on both the pyrazole and aromatic rings. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities
Target Compound: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide C16H19N4O2* 299.36* 2-Methoxybenzylidene Potential enzyme inhibition, anti-inflammatory/anticancer mechanisms
(E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide C18H24N4O4 360.40 2,4,5-Trimethoxybenzylidene Under investigation for broad-spectrum biological activity; higher lipophilicity
(E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide C15H18N4O2 286.34 3-Hydroxybenzylidene Antibacterial, antitumor, and antioxidant activities
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide C17H22N4O3 330.40 3,4-Dimethoxybenzylidene Enhanced solubility and metal-chelating capacity
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide C17H22N4O3 338.39 3-Ethoxy-2-hydroxybenzylidene Improved hydrogen bonding; potential dual antimicrobial/anticancer activity

*Calculated based on structural analysis; exact mass may vary depending on isomerism.

Key Observations :

Substituent Position and Bioactivity :

  • The 2-methoxy group in the target compound may enhance membrane permeability compared to 3-hydroxy () or 3,4-dimethoxy () derivatives due to reduced polarity .
  • Hydroxy groups (e.g., in and ) enable hydrogen bonding with biological targets, improving binding specificity .

Ethoxy groups () introduce steric bulk, which may hinder enzymatic degradation, enhancing stability .

Pyrazole Core Variations :

  • All compounds retain the 3,5-dimethylpyrazole moiety, which is critical for π-π stacking interactions in enzyme binding pockets .

Synthetic Flexibility :

  • Most derivatives are synthesized via hydrazone-forming condensation reactions, but reaction conditions (e.g., solvent, catalyst) vary to optimize yields for specific substituents .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Compounds with 3-hydroxybenzylidene () show stronger antibacterial effects against Gram-positive bacteria, likely due to enhanced hydrogen bonding with bacterial cell walls .
  • Anticancer Potential: The 2-methoxyphenyl group in the target compound may inhibit tyrosine kinases by mimicking ATP-binding motifs, as seen in structurally related pyrazole derivatives .
  • Antioxidant Capacity: Hydroxy-substituted derivatives (e.g., and ) exhibit radical scavenging activity via phenolic proton donation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.